Carbacrine
Description
Carbacrine is a multifunctional, multi-target-directed ligand (MTDL) designed for Alzheimer’s disease (AD) therapy. It combines structural elements from tacrine (a cholinesterase inhibitor) and carvedilol (a β-blocker with neuroprotective properties) to target multiple pathological pathways in AD . Its molecular structure integrates a tacrine-derived moiety linked to a carbazole core, enabling dual binding to acetylcholinesterase (AChE) catalytic and peripheral anionic sites (PAS) while antagonizing NMDA receptors (NMDARs) .
Propriétés
Formule moléculaire |
C31H33ClN4O |
|---|---|
Poids moléculaire |
513.1 g/mol |
Nom IUPAC |
N-[3-(9H-carbazol-4-yloxy)propyl]-N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C31H33ClN4O/c32-21-14-15-24-28(20-21)36-26-11-4-2-9-23(26)31(24)34-18-6-16-33-17-7-19-37-29-13-5-12-27-30(29)22-8-1-3-10-25(22)35-27/h1,3,5,8,10,12-15,20,33,35H,2,4,6-7,9,11,16-19H2,(H,34,36) |
Clé InChI |
LPEKEPLZQKHSPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCNCCCOC4=CC=CC5=C4C6=CC=CC=C6N5 |
Synonymes |
carbacrine |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Mechanisms:
- AChE Inhibition : Carbacrine inhibits AChE with an IC50 of 2.15 nM , surpassing many classical AChE inhibitors like tacrine .
- NMDAR Antagonism: Blocks glutamate-induced neurotoxicity via noncompetitive NMDAR antagonism (IC50 = 0.74 µM for NR1/NR2A subunits), outperforming carvedilol .
- Amyloid-β (Aβ) Modulation : Reduces Aβ self-aggregation and AChE-induced aggregation by 36% at 10 µM .
- Antioxidant Activity : Scavenges reactive oxygen species (ROS) with an IC50 of 23 µM , exceeding trolox’s efficacy .
This compound exemplifies the MTDL strategy, addressing cholinergic deficits, excitotoxicity, oxidative stress, and Aβ pathology in a single molecule .
Comparison with Similar Compounds
The following table and analysis compare this compound’s pharmacological profile with other AD therapeutics, including single-target drugs, combination therapies, and MTDLs.
Critical Analysis:
Single-Target Drugs (Donepezil, Memantine): Donepezil (AChE inhibitor) and Memantine (NMDAR antagonist) are FDA-approved but address isolated pathways. This compound’s dual inhibition (AChE IC50 = 2.15 nM; NMDAR IC50 = 0.74 µM) suggests comparable or superior efficacy to these monotherapies .
Combination Therapy (Namzaric): Namzaric combines Donepezil and Memantine but lacks the antioxidant and Aβ-modulating effects of this compound. Its requirement for dual dosing may increase patient non-compliance .
Memoquin: A quinone-bearing MTDL with AChE inhibition, Aβ modulation, and antioxidant properties but lacks quantitative NMDAR data .
Research Findings and Limitations
Advantages:
- Synergistic Neuroprotection : this compound’s multimodal action addresses AD’s complex pathology more comprehensively than single-target or dual-mechanism drugs .
- Improved Potency : Its NMDAR antagonism (IC50 = 0.74 µM) is 10-fold more potent than carvedilol, and its antioxidant activity surpasses trolox .
Limitations:
- Limited In Vivo Data: Most studies cited are in vitro; preclinical AD models are needed to validate efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
